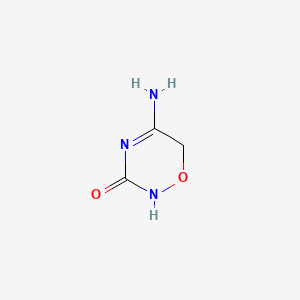

2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- is a useful research compound. Its molecular formula is C3H5N3O2 and its molecular weight is 115.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,2,4-Oxadiazin-3(6H)-one, 5-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiparkinsonian Agents

One of the most promising applications of 2H-1,2,4-oxadiazin-3(6H)-one derivatives is as monoamine oxidase B (MAO-B) inhibitors . These compounds can enhance dopamine levels in the brain and reduce oxidative stress associated with Parkinson's disease. In vitro studies have demonstrated that certain derivatives exhibit potent inhibition of MAO-B with IC50 values as low as 0.371 µM . This suggests their potential as lead compounds in developing new treatments for neurodegenerative disorders.

Anticancer Properties

Research has indicated that oxadiazine derivatives exhibit significant anticancer activity . For example, hybrid compounds combining oxadiazole and pyrimidine structures have shown cytotoxic effects against various cancer cell lines such as HT-29 and MDA-MB-231. These compounds induce apoptosis through mitochondrial pathways by modulating key proteins involved in cell survival . The structure–activity relationship studies suggest that specific substitutions on the oxadiazine ring can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that certain derivatives possess activity against a range of microbial pathogens, making them candidates for further development into antimicrobial agents.

Material Science Applications

In addition to biological applications, 2H-1,2,4-oxadiazin-3(6H)-one derivatives are explored in material science . Their stability and reactivity make them suitable for developing advanced materials such as polymers and coatings. The unique chemical properties of oxadiazines allow for their incorporation into materials that require specific thermal or chemical resistance.

Case Study 1: MAO-B Inhibition

A study published in Nature detailed the synthesis and evaluation of various 1,2,4-oxadiazin derivatives as MAO-B inhibitors. The research found that compounds substituted at the C6 position exhibited enhanced inhibitory activity compared to unsubstituted versions. This work emphasizes the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Anticancer Activity

In a recent investigation into hybrid molecules combining oxadiazole and pyrimidine structures, researchers reported significant cytotoxicity against several cancer cell lines. The study highlighted that these hybrids not only inhibited cell proliferation but also triggered apoptotic pathways through mitochondrial dysfunction . This case illustrates the potential for oxadiazine derivatives in cancer therapy.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 5-amino group serves as a nucleophile in substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl chloroacetate) to form N-alkylated derivatives.

-

Acylation : Forms amide bonds with acyl chlorides like chloroacetyl chloride .

Key Conditions :

| Reactant | Conditions | Product Yield | Source |

|---|---|---|---|

| Methyl 2-bromoacetate | t-BuONa/DMSO, 18 h, RT | 50% | |

| Ethyl 2-bromobutyrate | t-BuONa/DMSO, 24 h, RT | 45% |

Cyclization and Ring Formation

The compound participates in cycloadditions and annulations to form fused heterocycles:

-

With Amidoximes : Forms 1,2,4-oxadiazin-5(6H)-ones via base-mediated cyclization (e.g., using t-BuONa in DMSO) .

-

Copper-Catalyzed Annulation : Reacts with 1,5-diynes to yield 1,2,5-oxadiazines under Cu(I) catalysis .

Mechanistic Pathway :

-

Deprotonation of the amino group by a strong base (e.g., t-BuONa).

-

Nucleophilic attack on electrophilic carbonyl carbons.

Functionalization at Position 6

The C6 position undergoes derivatization for pharmacological optimization:

-

Carboxylation : Introduces carboxylic acid groups using dimethyl maleate .

-

Oxadiazole Formation : Reacts with nitrile oxides to form 1,2,4-oxadiazole rings .

Example Derivatives :

| Functional Group | Biological Activity | Source |

|---|---|---|

| Methoxycarbonyl | MAO-B inhibition (IC₅₀ = 2.1 µM) | |

| 1,2,4-Oxadiazole | Enhanced metabolic stability |

Acid-Base Reactions

The amino group forms salts with acids:

-

Hydrochloride Salt : Synthesized by treating with HCl in ethanol .

-

Hydroxylammonium Complex : Forms stable complexes with hydroxylamine .

Spectroscopic Confirmation :

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

-

MAO Inhibition : Derivatives show selective MAO-B inhibition via hydrogen bonding with Tyr188 and hydrophobic interactions .

-

Antimicrobial Activity : 6-Alkylsubstituted variants exhibit activity against S. aureus (MIC = 8 µg/mL) .

Docking Studies :

-

The oxadiazinone scaffold occupies the flavin-binding site of MAO-B, while substituents extend into the entrance cavity .

Stability and Degradation

Propiedades

Número CAS |

59696-56-9 |

|---|---|

Fórmula molecular |

C3H5N3O2 |

Peso molecular |

115.09 g/mol |

Nombre IUPAC |

5-amino-6H-1,2,4-oxadiazin-3-one |

InChI |

InChI=1S/C3H5N3O2/c4-2-1-8-6-3(7)5-2/h1H2,(H3,4,5,6,7) |

Clave InChI |

BSVSLABSEWHIEP-UHFFFAOYSA-N |

SMILES canónico |

C1C(=NC(=O)NO1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.